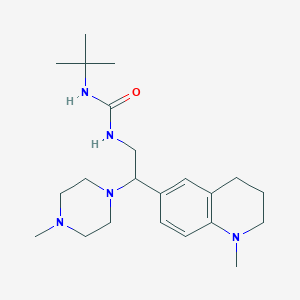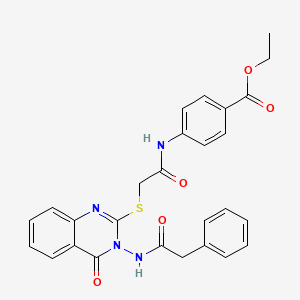
Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a synthetic compound with potential applications in various fields of chemistry and medicine. The molecular structure comprises an ester group, an amide linkage, and a quinazoline derivative, signifying its complex chemical makeup. This complexity offers diverse reactivity and functional versatility.
Synthetic Routes and Reaction Conditions:
Starting Materials: : Ethyl 4-aminobenzoate, 4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazoline-2-thiol, and other necessary reagents.
Step 1: : Formation of the amide bond involves reacting Ethyl 4-aminobenzoate with an acyl chloride derivative.
Step 2: : Introducing the quinazoline moiety through a thiol-ene reaction.
Reaction Conditions: : Typically, reactions are carried out in organic solvents under controlled temperatures ranging from 0°C to 50°C.
Industrial Production Methods:
Bulk Synthesis: : Scaling up involves continuous flow reactors to ensure efficient mixing and heat management.
Purification: : Industrial-scale purification using recrystallization, chromatography, or distillation to achieve high-purity products.
Types of Reactions:
Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.
Reduction: : Reductive amination can modify amide groups.
Substitution: : Halogenation or alkylation reactions on the aromatic ring or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: : m-Chloroperbenzoic acid or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides, Lewis acids, or base catalysts like NaH.
Major Products Formed:
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced amine derivatives.
Substitution Products: : Various alkylated or halogenated derivatives.
科学研究应用
Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate has been extensively explored in the following domains:
Chemistry
Used as a building block for synthesizing more complex molecules.
Investigated for its ability to participate in diverse organic reactions.
Biology
Explored for enzyme inhibition and potential biochemical pathway modulation.
Medicine
Studied for potential antimicrobial, anti-inflammatory, and anticancer properties.
Industry
Considered for material science applications, including polymers and coatings.
作用机制
The mechanism of action for Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate can vary based on its application:
Molecular Targets
Inhibits specific enzymes by binding to active sites.
Interacts with DNA to prevent replication in microbial or cancer cells.
Pathways Involved
Induces apoptosis via mitochondrial pathways.
Modulates signaling pathways like NF-κB or MAPK.
相似化合物的比较
Compared to other quinazoline derivatives, Ethyl 4-(2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate stands out due to its unique ester and amide functionalities, offering a broader range of reactivity and applications. Similar compounds include:
4-Oxo-3-(2-phenylacetamido)-quinazoline
Lacks ester group, making it less versatile for certain applications.
Ethyl 4-aminobenzoate derivatives
Missing the quinazoline core, resulting in different reactivity and properties.
Thioamide-based quinazolines
Similar in reactivity but differ in physicochemical properties.
This compound's unique structure and functional groups position it as a compound of significant interest for further research and development across various scientific fields
属性
IUPAC Name |
ethyl 4-[[2-[4-oxo-3-[(2-phenylacetyl)amino]quinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-2-36-26(35)19-12-14-20(15-13-19)28-24(33)17-37-27-29-22-11-7-6-10-21(22)25(34)31(27)30-23(32)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVPSVNPGNHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

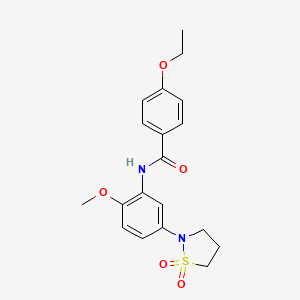
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)
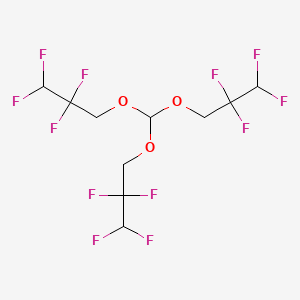
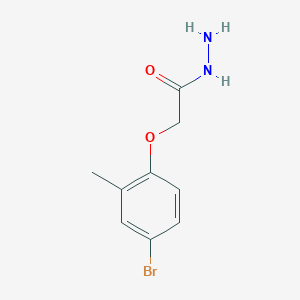
![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)

![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)
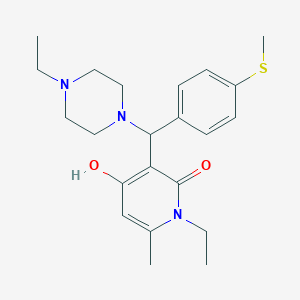
![N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2423156.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2423158.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2423162.png)
